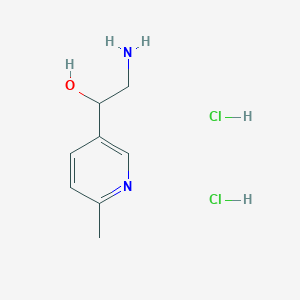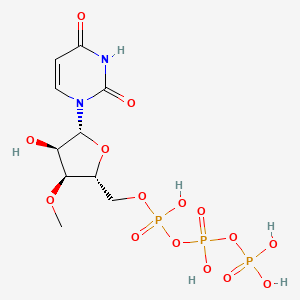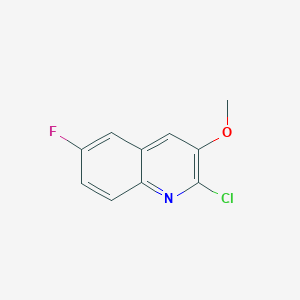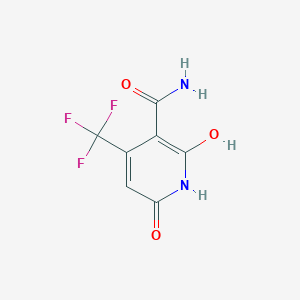
3-(4-Nitrophenyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenyl)acrylohydrazide is an organic compound with the molecular formula C(_9)H(_9)N(_3)O(_3) It is characterized by the presence of a nitrophenyl group attached to an acrylohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)acrylohydrazide typically involves the reaction of 4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Condensation Reaction: 4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 4-nitrophenylhydrazine.
Acryloylation: The resulting 4-nitrophenylhydrazine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Substituted hydrazides with different functional groups.
Applications De Recherche Scientifique
3-(4-Nitrophenyl)acrylohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Industry: The compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenyl)acrylohydrazide depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as receptors or enzymes, thereby modulating their function.
Comparaison Avec Des Composés Similaires
3-(4-Nitrophenyl)acrylohydrazide can be compared with other similar compounds, such as:
3-(4-Nitrophenyl)propionohydrazide: Similar structure but with a propionyl group instead of an acryloyl group.
3-(4-Nitrophenyl)butyrohydrazide: Contains a butyryl group, leading to different reactivity and applications.
4-Nitrophenylhydrazine: Lacks the acryloyl group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its acryloyl group, which imparts specific reactivity and makes it suitable for a broader range of applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
(E)-3-(4-nitrophenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C9H9N3O3/c10-11-9(13)6-3-7-1-4-8(5-2-7)12(14)15/h1-6H,10H2,(H,11,13)/b6-3+ |
Clé InChI |
NUIPZKAILAUFRD-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NN)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)



![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)

![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)
